

Application Note: Formulation & Handling of 4-Amino-5-methylpicolinic Acid

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Compound of Interest

Compound Name: 4-Amino-5-methylpicolinic acid

CAS No.: 23609-89-4

Cat. No.: B1500531

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Executive Summary

4-Amino-5-methylpicolinic acid (CAS 23609-89-4) is a substituted pyridine derivative utilized as a scaffold in medicinal chemistry and a metabolic probe in biological assays.^{[1][2][3][4]} Its structural features—a picolinic acid core decorated with an electron-donating amino group and a lipophilic methyl group—create distinct solubility challenges.^{[1][3][4]}

This molecule exhibits zwitterionic behavior at neutral pH, leading to high crystal lattice energy and poor aqueous solubility.^{[1][2][3][4]} This guide provides validated protocols to overcome these thermodynamic barriers, ensuring consistent delivery of the compound in cellular and cell-free assays.

Physicochemical Profile & Solubility Logic

To formulate this compound effectively, one must understand the competition between its functional groups.^{[1][2][3][4]}

Property	Value / Characteristic	Implication for Formulation
CAS Number	23609-89-4	Unique identifier for verification.
Molecular Weight	152.15 g/mol	Small molecule; high molarity possible in stocks.[1][2][3][4]
Core Structure	Pyridine-2-carboxylic acid	Amphoteric (acts as both acid and base).[1][2][3][4]
4-Amino Group	Electron Donor (+R effect)	Significantly increases basicity of the ring nitrogen.[1][2][3][4]
2-Carboxyl Group	Acidic (-I effect)	Ionizes to COO ⁻ at physiological pH.[1][2][3][4]
Solubility State	Zwitterionic (Neutral pH)	Poor Solubility. The anionic COO ⁻ and cationic Ring-NH ⁺ form strong intermolecular salts (high lattice energy).[1][2][3][4]
LogP (Predicted)	-0.7 (Low/Moderate)	Lipophilic enough for cell permeability, but polar enough to resist simple non-polar solvents.[1][2][3][4]

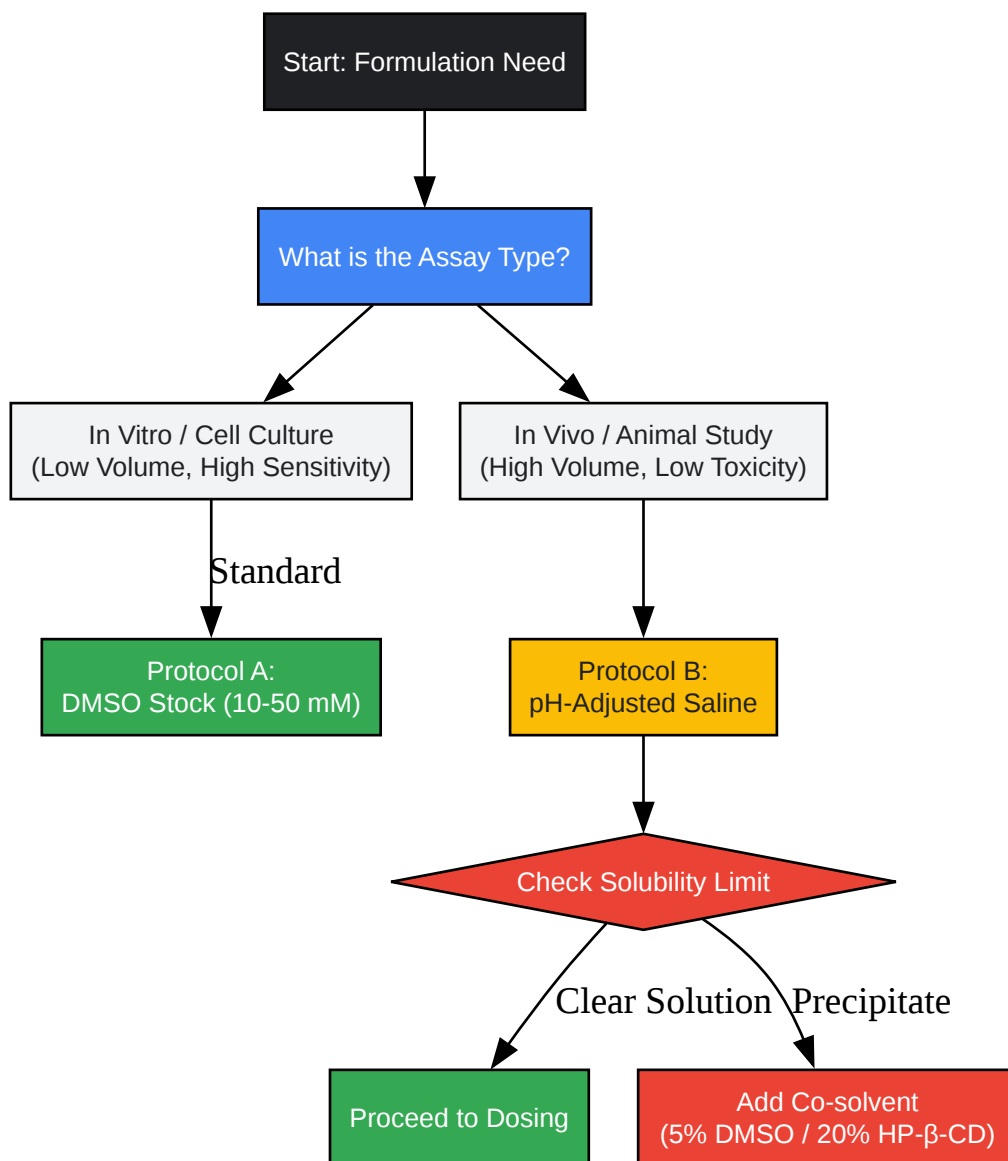
The "Solubility Trap"

At pH 7.0–7.4, the molecule exists largely as a zwitterion.[1][2][3][4] The 4-amino group pushes electron density to the ring nitrogen, raising its pKa (likely >6.0), while the carboxylic acid (pKa ~5.[1][3][4]0) is deprotonated.[1][3][4]

- Result: The molecule acts like a salt of itself.[3][4]
- Solution: You must shift the pH away from the isoelectric point (pI) or use a dipolar aprotic solvent to disrupt the lattice.[3][4]

Formulation Decision Tree

Use the following logic flow to select the correct protocol for your specific assay.



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Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: Preparation of DMSO Stock Solution

Best For: In vitro screening, enzymatic assays, and long-term storage.^{[1][3][4]} Target Concentration: 50 mM (Primary Stock), 10 mM (Working Stock).^{[1][3][4]}

Materials

- **4-Amino-5-methylpicolinic acid (Solid)**^{[1][2][3]}
- DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Cell culture grade)^{[1][2][3][4]}
- Amber glass vials (Borosilicate)^{[1][2][3][4]}

Methodology

- Weighing: Accurately weigh 7.6 mg of the solid compound.
 - Calculation:
^{[1][2][3][4]}
- Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
- Vortexing: Vortex vigorously for 30–60 seconds.
 - Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.^{[1][2][3][4]} The compound should dissolve readily in DMSO due to the disruption of hydrogen bonding.^{[3][4]}
- Aliquot & Storage:
 - Dispense into 50 µL or 100 µL aliquots to avoid freeze-thaw cycles.
 - Storage: -20°C (Stable for 6 months) or -80°C (Stable for 12+ months).
 - Hygroscopy Warning: DMSO is hygroscopic.^{[3][4]} Ensure vials are tightly sealed (Parafilm) to prevent water absorption, which can cause the compound to crash out over time.^{[1][3][4]}

Protocol B: Aqueous Working Solution (pH Adjustment)

Best For: In vivo dosing or assays where DMSO > 0.1% is toxic.^{[3][4]} Mechanism: We utilize the amphoteric nature to create a soluble salt form.^{[3][4]}

The pH Strategy^{[2][3][4][5]}

- Acidic Route (pH < 2): Protonates the ring nitrogen and amino group.^{[3][4]} Forms a soluble chloride salt.^{[3][4]}
- Basic Route (pH > 8): Deprotonates the carboxylic acid.^{[3][4]} Forms a soluble sodium salt.^{[3][4]}
- Recommendation: The Basic Route is generally preferred for biological compatibility, as the solution can be back-titrated closer to physiological pH (7.^{[1][3][4]}) immediately before use, although care must be taken not to hit the pI (precipitation point).^{[1][2][3][4]}

Methodology (Basic Salt Formulation)

- Preparation: Weigh 15.2 mg (0.1 mmol) of compound.
- Initial Solubilization: Add 0.9 mL of PBS (Phosphate Buffered Saline).
 - Observation: The solution will likely be cloudy/suspension.^{[3][4]}
- Titration: Add 1.0 M NaOH dropwise (approx. 10–20 μ L) while vortexing.
 - Monitor clarity. Once the pH rises above the pKa of the amine (ensuring the COOH is fully ionized and the environment is less conducive to zwitterion aggregation), the solution should clarify.^{[1][3][4]}
- Back-Titration (Optional but Risky): Carefully add dilute HCl to lower pH to ~7.5.^{[1][3][4]}
 - Critical: If you approach pH 5–6, the compound may precipitate.^{[1][2][3][4]} It is safer to keep the solution slightly basic (pH 8.^{[3][4]}) for dosing if tolerated.^{[1][3][4]}
- Sterile Filtration: Pass through a 0.22 μ m PES or PVDF filter.^{[3][4]}

- Do not use Nylon (potential for drug binding).[1][3][4]

Quality Control & Stability

Visual Inspection (The "Pre-Flight" Check)

Before every experiment, hold the vial against a light source.[1][3][4]

- Pass: Clear, colorless to pale yellow liquid.[1][3][4]
- Fail: Visible turbidity, "swirling" crystals, or pellet at the bottom.[1][3][4] Do not use.

Chemical Stability (HPLC)

If validating a new batch, run a simple gradient:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][3][4]
- Mobile Phase A: Water + 0.1% Formic Acid.[3][4]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Pyridine ring absorption).[1][3][4]
- Expectation: A single sharp peak.[3][4] Multiple peaks indicate oxidation (N-oxide formation) or degradation.[1][2][3][4]

Safety & Handling (SDS Highlights)

- Hazard Class: Irritant (Skin/Eye).[1][3][4]
- Pyridine Toxicity: Substituted pyridines can be bioactive.[3][4] Handle with standard PPE (Gloves, Goggles, Lab Coat).[1][2][3][4]
- Inhalation: Avoid dust generation during weighing.[3][4] Use a fume hood.[3][4]

References

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